L-803,087 Trifluoroacetate L-803,087 Trifluoroacetate Potent and selective somatostatin sst4 receptor agonist. Ki values are 0.7, 199, 4720, 1280 and 3880 nM for cloned human sst4, sst1, sst2, sst3 and sst5 receptors respectively. Facilitates AMPA-mediated hippocampal synaptic responses in vitro and increases kainate-induced seizures in mice in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004431
InChI: InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1
SMILES: COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Molecular Formula: C27H30F5N5O5
Molecular Weight: 599.5 g/mol

L-803,087 Trifluoroacetate

CAS No.:

Cat. No.: VC0004431

Molecular Formula: C27H30F5N5O5

Molecular Weight: 599.5 g/mol

* For research use only. Not for human or veterinary use.

L-803,087 Trifluoroacetate -

Specification

Molecular Formula C27H30F5N5O5
Molecular Weight 599.5 g/mol
IUPAC Name methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1
Standard InChI Key IIRYZHRNVKQVGQ-BDQAORGHSA-N
Isomeric SMILES COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
SMILES COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Canonical SMILES COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

Chemical Identity

L-803,087 trifluoroacetate is characterized by the following identifiers and structural information:

ParameterDetails
Chemical NameN2-[4-(5,7-Difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]-L-arginine methyl ester trifluoroacetate
CAS Numbers1786412-46-1; 217480-26-7
Molecular FormulaC27H30F5N5O5
Molecular Weight599.559 g/mol
IUPAC Namemethyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid
SMILESCOC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
InChI KeyIIRYZHRNVKQVGQ-BDQAORGHSA-N

The compound consists of a complex structure featuring a 5,7-difluoro-2-phenyl-1H-indole moiety connected to a modified L-arginine methyl ester via a four-carbon chain, with trifluoroacetic acid as the salt counterion.

Physical Properties

The physical and handling properties of L-803,087 trifluoroacetate are important considerations for laboratory applications:

PropertyDescription
Physical AppearanceWhite solid
Solubility<59.96 mg/ml in DMSO; <59.96 mg/ml in ethanol
Storage RecommendationStore at -20°C
StabilityLong-term stability at -20°C; avoid repeated freeze-thaw cycles
Purity (Commercial)≥97% (HPLC)

Pharmacological Profile

Receptor Binding and Selectivity

L-803,087 trifluoroacetate exhibits exceptional selectivity for the somatostatin receptor subtype 4 (sst4). The binding affinities across different somatostatin receptor subtypes demonstrate this selectivity:

Receptor SubtypeKi Value (nM)Relative Selectivity
sst40.71× (reference)
sst1199284× less potent
sst247206743× less potent
sst312801829× less potent
sst538805543× less potent

These values establish that L-803,087 trifluoroacetate has at least 280-fold higher selectivity for the sst4 receptor compared to other somatostatin receptor subtypes , making it an invaluable tool for studying sst4-specific functions.

Mechanism of Action

As a selective sst4 receptor agonist, L-803,087 trifluoroacetate activates this G-protein coupled receptor (GPCR), which is coupled to Gi/o proteins. Activation of this receptor leads to:

  • Inhibition of adenylyl cyclase, resulting in reduced cAMP production

  • Modulation of potassium and calcium ion channels

  • Regulation of various downstream signaling cascades

  • Inhibition of stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis

These molecular events contribute to the compound's biological activities observed in various experimental models.

Biological Activities

Neurological Effects

L-803,087 trifluoroacetate demonstrates significant neurological activities in both in vitro and in vivo studies:

  • Facilitates AMPA-mediated hippocampal synaptic responses in vitro

  • Increases kainate-induced seizures in mice in vivo

  • Modulates cognitive functions through effects on neurotransmission

  • Influences neuroendocrine activities in the central nervous system

These neurological effects highlight the importance of sst4 receptors in modulating excitatory neurotransmission in the brain, particularly in hippocampal regions.

Research Applications

Neuroscience Research

L-803,087 trifluoroacetate serves as an important tool in neuroscience research, particularly for:

  • Investigating the physiological and pharmacological roles of somatostatin receptors in various biological processes

  • Studying sst4-mediated effects on stress response mechanisms

  • Exploring potential implications in neuropsychiatric disorders

  • Examining somatostatin's role in modulating excitatory neurotransmission in the hippocampus

  • Understanding the connection between somatostatin signaling and cognitive functions

Alcohol and Addiction Studies

Recent research has revealed important applications of L-803,087 trifluoroacetate in addiction research:

A study by Robinson and colleagues (2023) demonstrated that:

  • Binge-like ethanol intake decreases somatostatin (SST) expression in the central nucleus of the amygdala (CeA)

  • Administration of L-803,087 trifluoroacetate into the CeA reduces binge ethanol intake

  • This effect appears to be mediated specifically through the sst4 receptor

  • These findings suggest a potential therapeutic avenue for alcohol use disorders through targeting the somatostatin system

Cancer Research

Somatostatin receptors are often overexpressed in various tumors, making L-803,087 trifluoroacetate relevant in cancer research:

  • Used to study signaling pathways related to somatostatin receptors in the context of cancer

  • Helps investigate the potential of sst4 receptors as therapeutic targets in cancer treatment

  • Contributes to research on targeted therapies exploiting somatostatin receptor expression patterns in tumors

Experimental Protocols and Usage

In laboratory research, L-803,087 trifluoroacetate is typically used according to the following guidelines:

  • Preparation of stock solutions:

    • Typically dissolved in DMSO or ethanol

    • For a 10 mM solution, 1.6679 mL solvent is required per 10 mg of compound

    • Solutions should be prepared fresh and used promptly to avoid degradation

  • Dosing in animal studies:

    • For central administration: 3 μg/0.5 μL/side in a vehicle of 1:3 DMSO:Saline has been used for microinjection into the CeA

    • Dosing should be adjusted based on the specific experimental model and research objectives

  • Storage and handling:

    • Store powder at -20°C

    • Avoid repeated freeze-thaw cycles of solutions

    • Use appropriate safety precautions when handling the compound

Molecular Comparison with Related Compounds

L-803,087 trifluoroacetate belongs to a family of somatostatin receptor agonists, each with distinct selectivity profiles. Compared to other somatostatin receptor ligands, L-803,087 trifluoroacetate stands out for its high selectivity for the sst4 receptor subtype.

The compound is structurally related to L-803,087 (the free base form), with the addition of trifluoroacetic acid to form the salt. This salt formation enhances solubility and stability for research applications.

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